
L-(+)-Lyxose-13C-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-(+)-Lyxose-13C-1 is a rare sugar that is isotopically labeled with carbon-13 at the first carbon position. This compound is a stereoisomer of D-xylose and is part of the aldopentose family, which consists of five-carbon sugars with an aldehyde group. The isotopic labeling with carbon-13 makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-(+)-Lyxose-13C-1 typically involves the use of isotopically labeled precursors. One common method is the chemical synthesis starting from L-arabinose, which is converted to L-lyxose through a series of chemical reactions. The carbon-13 labeling is introduced at the first carbon position using labeled reagents. The reaction conditions often involve the use of strong acids or bases, and the process may require multiple steps to achieve the desired isotopic purity.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and high cost of isotopically labeled reagents. advancements in biotechnology and chemical synthesis have made it possible to produce this compound on a larger scale. Enzymatic methods using specific enzymes that can incorporate carbon-13 into the sugar molecule are also being explored for more efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
L-(+)-Lyxose-13C-1 can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions, while alkyl halides are used for etherification.
Major Products
Oxidation: L-(+)-Lyxonic acid
Reduction: L-(+)-Lyxitol
Substitution: Various esters and ethers depending on the reagents used
Wissenschaftliche Forschungsanwendungen
L-(+)-Lyxose-13C-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and enzyme mechanisms.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders.
Industry: Applied in the production of labeled compounds for research and development purposes.
Wirkmechanismus
The mechanism of action of L-(+)-Lyxose-13C-1 primarily involves its role as a labeled sugar in metabolic studies. The carbon-13 isotope acts as a tracer, allowing researchers to follow the metabolic pathways and interactions of the sugar within biological systems. This helps in understanding the molecular targets and pathways involved in carbohydrate metabolism and related processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Xylose: A stereoisomer of L-(+)-Lyxose, commonly used in similar applications but without isotopic labeling.
L-Arabinose: Another aldopentose sugar, often used as a starting material for the synthesis of L-(+)-Lyxose-13C-1.
L-Ribose: A structurally similar sugar with applications in nucleic acid research.
Uniqueness
This compound is unique due to its isotopic labeling, which provides a distinct advantage in research applications requiring precise tracking of carbon atoms. This makes it particularly valuable in NMR spectroscopy and metabolic studies, where the carbon-13 label enhances the sensitivity and resolution of the analysis.
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
(2R,3R,4S)-2,3,4,5-tetrahydroxy(513C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m0/s1/i2+1 |
InChI-Schlüssel |
PYMYPHUHKUWMLA-DRQMRQBUSA-N |
Isomerische SMILES |
[13CH2]([C@@H]([C@H]([C@H](C=O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




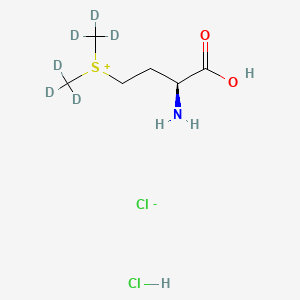
![1-[6-Phosphono-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B12398943.png)

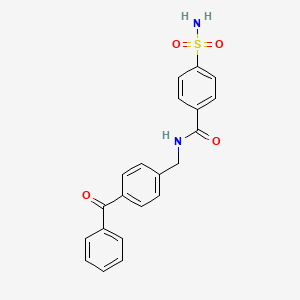
![1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398979.png)

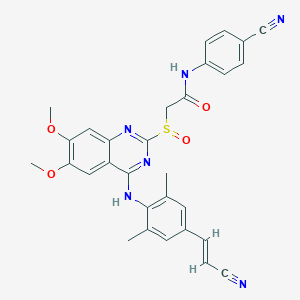
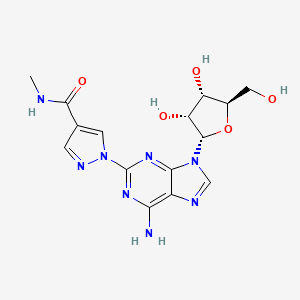
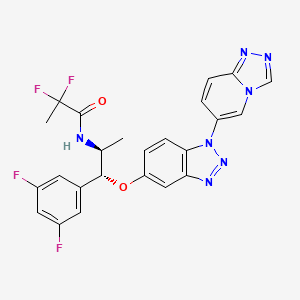


![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)
